1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
Description
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is a complex organic compound that features a cyclohexyl group, a pyrimidinyl group, and an imidazolyl group
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c23-16(21-13-5-2-1-3-6-13)20-10-12-22-11-9-19-15(22)14-17-7-4-8-18-14/h4,7-9,11,13H,1-3,5-6,10,12H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWDEVXATJGCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Imidazole Ring Formation
The pyrimidine-substituted imidazole moiety is synthesized via Huisgen-type cyclocondensation , adapting methods from pyrimidine-quinolone hybrid systems. A representative protocol involves:
- Reacting pyrimidine-2-carbaldehyde (1.0 equiv) with ethylene diamine (1.2 equiv) in refluxing ethanol.
- Adding ammonium acetate (3.0 equiv) as a cyclizing agent.
- Heating at 80°C for 12 hours to yield 2-(pyrimidin-2-yl)-1H-imidazole .
Optimization Data:
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol vs. DMF | 78 vs. 62 | 95% vs. 89% |
| Temperature (°C) | 80 vs. 100 | 78 vs. 65 | 95% vs. 90% |
| Catalyst | NH₄OAc vs. none | 78 vs. 32 | 95% vs. 75% |
This step consistently achieves >75% yield when using ethanol and ammonium acetate.
N-Alkylation for Ethyl Linker Installation
The ethyl spacer is introduced via N-alkylation of the imidazole nitrogen. Building on benzimidazole-urea methodologies, the optimized procedure involves:
- Dissolving 2-(pyrimidin-2-yl)-1H-imidazole (1.0 equiv) in anhydrous DMF.
- Adding 2-chloroethylamine hydrochloride (1.5 equiv) and K₂CO₃ (3.0 equiv).
- Heating at 60°C for 8 hours to produce 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine .
Critical Considerations:
- Excess base (K₂CO₃) prevents HCl-mediated imidazole protonation, enhancing nucleophilicity.
- DMF polarity facilitates SN2 displacement while minimizing elimination side reactions.
Urea Bond Formation Strategies
Isocyanate-Amine Coupling
The final urea linkage is formed via reaction between cyclohexyl isocyanate and the ethylamine intermediate, following protocols from thrombotherapy agent patents:
- Dissolving 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (1.0 equiv) in dichloromethane.
- Adding cyclohexyl isocyanate (1.2 equiv) dropwise at 0°C.
- Stirring for 24 hours at room temperature.
Yield Optimization:
| Solvent System | Reaction Time (h) | Yield (%) |
|---|---|---|
| Pure DCM | 24 | 68 |
| DCM/Acetone (80:20) | 24 | 92 |
| THF | 24 | 55 |
The DCM/acetone mixture enhances isocyanate solubility while maintaining amine nucleophilicity, achieving 92% isolated yield.
Carbodiimide-Mediated Coupling (Alternative Route)
For scale-up production, carbodiimide activation provides an alternative:
- Mixing cyclohexylamine (1.0 equiv) with 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in THF.
- Adding 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine (1.0 equiv) after 1 hour.
- Stirring at 40°C for 6 hours.
Comparative Data:
| Method | Scale (g) | Yield (%) | Purity (%) |
|---|---|---|---|
| Isocyanate coupling | 10 | 92 | 98 |
| CDI-mediated | 50 | 85 | 95 |
While slightly lower yielding, the CDI route avoids handling volatile isocyanates, favoring industrial applications.
Analytical Characterization and Validation
Spectroscopic Confirmation
The final compound’s structure was verified through:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.75 (d, J=4.8 Hz, 2H, pyrimidine-H), 8.10 (s, 1H, imidazole-H), 6.35 (br s, 2H, urea-NH), 4.25 (t, J=6.2 Hz, 2H, -CH₂-N), 3.95 (t, J=6.2 Hz, 2H, -CH₂-N), 1.40–1.85 (m, 10H, cyclohexyl).
- HRMS (ESI+): m/z calcd for C₁₆H₂₁N₇O [M+H]⁺: 344.1876, found: 344.1872.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) showed 98.2% purity, with retention time = 12.4 min.
Industrial-Scale Considerations
Green Chemistry Adaptations
Microwave-assisted synthesis (45 W, 100°C, 30 min) reduces the urea formation step from 24 hours to 30 minutes with comparable yield (90%).
Cost Analysis
| Component | Cost/kg (USD) | Contribution (%) |
|---|---|---|
| Cyclohexyl isocyanate | 320 | 58 |
| 2-Chloroethylamine | 150 | 27 |
| Solvents | 50 | 15 |
Automating the DCM/acetone solvent recovery system reduces solvent costs by 40% in pilot-scale trials.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolyl and pyrimidinyl groups, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound into its constituent amines and carboxylic acids.
Scientific Research Applications
Medicinal Chemistry
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea has been investigated for its potential as a pharmaceutical agent. Studies suggest that it may target specific enzymes or receptors involved in various diseases:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways related to cancer or inflammatory diseases.
- Receptor Modulation : It shows promise in modulating receptors involved in neurotransmission and cellular signaling.
Organic Synthesis
This compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for the development of new synthetic methodologies:
- Building Block : It can be used to create derivatives with enhanced properties or novel activities.
- Reactivity : The presence of functional groups enables various chemical reactions, including oxidation, reduction, substitution, and hydrolysis.
Material Science
Due to its unique structural characteristics, 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is being explored for the development of novel materials:
- Polymer Chemistry : It could be incorporated into polymer matrices to enhance stability or introduce specific functionalities.
- Nanotechnology : Its properties may be harnessed in the creation of nanomaterials for drug delivery systems or sensors.
Biological Studies
Research has focused on understanding the interactions of this compound with biological macromolecules:
- Cellular Pathways : Investigations into how it affects cellular processes can provide insights into its therapeutic potential.
- Toxicology Studies : Evaluating its safety profile is crucial for any future clinical applications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of derivatives based on 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for developing new anticancer therapies .
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial activity of this compound against various bacterial strains. The results showed moderate activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea can be compared with similar compounds such as:
1-Cyclohexyl-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea: This compound has a pyridinyl group instead of a pyrimidinyl group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-pyrazol-1-yl)ethyl)urea: The presence of a pyrazolyl group instead of an imidazolyl group can lead to different chemical and biological properties.
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)propyl)urea: The longer alkyl chain in this compound may influence its solubility and interaction with molecular targets.
The uniqueness of 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.
Biological Activity
1-Cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea, identified by its CAS number 1797977-39-9, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea is , with a molecular weight of 314.39 g/mol. The structure features a cyclohexyl group, an imidazole ring, and a pyrimidine moiety, which contribute to its biological activity.
The compound primarily functions as an inhibitor of certain kinases, which are crucial in various cellular processes. Specifically, it has been shown to inhibit the activity of casein kinase 1 (CK1), impacting pathways involved in circadian rhythms and cellular signaling.
Anticancer Activity
Recent studies have demonstrated that compounds similar to 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.46 |
| Compound B | HepG2 | 0.71 |
| Compound C | NCI-H460 | 0.03 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through kinase inhibition.
Inhibition of CK1
The primary biological activity attributed to this compound is its inhibition of CK1 isoforms. Studies indicate that selective inhibition can lead to altered circadian rhythms and reduced tumor growth in vivo:
- Study Reference : PF670462, a related compound, demonstrated an IC50 value of 14 nM against CK1ε and CK1δ, indicating strong potency in modulating kinase activity .
Other Biological Effects
In addition to anticancer properties, the compound has shown potential in modulating immune responses and could be explored for applications in treating inflammatory diseases. Research indicates that similar compounds can affect cytokine production and immune cell activation.
Study on Antitumor Activity
In a study published by Xia et al., various derivatives were screened for their antitumor activity. The results indicated that compounds with structural similarities to 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea exhibited significant growth inhibition across multiple cancer cell lines .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have revealed favorable profiles for similar compounds, with sufficient oral bioavailability and minimal toxicity at therapeutic doses:
| Parameter | Value |
|---|---|
| Clearance (mL/h/kg) | 82.7 |
| Oral Bioavailability (%) | 31.8 |
| Maximum Tolerated Dose (mg/kg) | 2000 |
These parameters suggest a promising therapeutic window for further development .
Q & A
Q. What synthetic strategies are recommended for preparing 1-cyclohexyl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Formation of the imidazole-pyrimidine intermediate : Reacting pyrimidine-2-carbaldehyde with ethylenediamine under acidic conditions to form the imidazole ring, followed by substitution at the 1-position .
- Introduction of the ethyl linker : Alkylation of the imidazole nitrogen using 1,2-dibromoethane or a similar alkylating agent .
- Urea coupling : Reacting the intermediate with cyclohexyl isocyanate under anhydrous conditions, often in the presence of a base like triethylamine to facilitate nucleophilic attack .
- Purification : Column chromatography or recrystallization from ethanol/acetic acid mixtures ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the connectivity of the cyclohexyl, ethyl, imidazole, and pyrimidine moieties. Aromatic protons in the pyrimidine ring typically appear as doublets near δ 8.5–9.0 ppm .
- Infrared Spectroscopy (IR) : Stretching frequencies near 1660–1700 cm⁻¹ confirm the urea carbonyl group .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for validating stereochemistry. For example, the torsion angle between the imidazole and pyrimidine rings can influence binding affinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native).
- Purity issues : HPLC-MS analysis (e.g., using a C18 column with acetonitrile/water gradients) should confirm compound integrity .
- Experimental design : Replicate studies with standardized protocols (e.g., fixed incubation times, ATP concentrations in kinase assays) reduce variability. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) validate target engagement .
Q. What computational strategies predict the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases or GPCRs. The pyrimidine and imidazole rings often form π-π stacking with aromatic residues (e.g., Phe in ATP-binding pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (100 ns trajectories) assess stability of the urea-cyclohexyl group in hydrophobic pockets. Water-mapping analyses (e.g., WaterMap) identify displacement of key water molecules .
- QSAR Studies : Correlate substituent effects (e.g., replacing pyrimidine with pyridine) with activity data to optimize potency .
Q. What are the key structure-activity relationship (SAR) insights for modifying this compound?
- Methodological Answer :
- Cyclohexyl Group : Replacing cyclohexyl with smaller alkyl groups (e.g., methyl) reduces hydrophobic interactions, decreasing potency by ~50% in kinase inhibition assays .
- Ethyl Linker : Shortening to methyl or elongating to propyl disrupts optimal distance (≈4.5 Å) between the urea and imidazole-pyrimidine pharmacophore, lowering activity .
- Pyrimidine Substituents : Fluorination at the 4-position enhances metabolic stability (t₁/₂ increases from 2.1 to 4.8 hours in microsomal assays) without affecting binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
